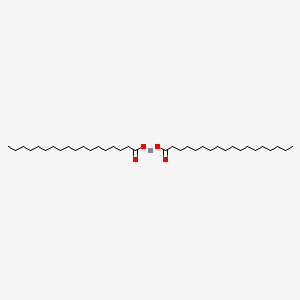
2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine
Overview
Description
2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine, commonly known as CCT, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. CCT is a triazine-based compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail.
Scientific Research Applications
Antimicrobial Agent
This compound has been studied for its potential as an antimicrobial agent. It has shown moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against strains such as Candida glabrata and Candida albicans . The ability to inhibit these pathogens suggests its use in developing new antimicrobial therapies.
Antifungal Applications
The antifungal properties of this triazine derivative make it a candidate for treating fungal infections. Its efficacy against Candida species indicates potential applications in antifungal drug development, especially considering the rising resistance to conventional antifungal drugs .
Computational Chemistry
Computational studies using density functional theory (DFT) have been performed on this compound to calculate thermodynamic parameters. These studies help in understanding the molecular structure and reactivity, which is crucial for designing drugs with specific biological activities .
Synthesis of Heterocyclic Analogues
2-Aminothiazoles, a related class of compounds, are utilized as starting materials for synthesizing a diverse range of heterocyclic analogues. These analogues have promising therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . The triazine compound could serve a similar purpose in medicinal chemistry.
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate protein-ligand interactions of this compound with target enzymes. Such studies are essential for drug discovery and development, as they provide insights into the binding affinities and potential efficacy of compounds as pharmaceutical agents .
Resistance Profiling
The compound has been part of resistance profiling against multi-drug resistant clinical isolates. This is significant in the context of global health, as understanding the resistance patterns can guide the development of more effective antimicrobial agents .
Schiff Base Formation
Schiff bases are a class of compounds with diverse therapeutic roles. The triazine compound can potentially be used to synthesize Schiff bases, which have applications as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
properties
IUPAC Name |
2-chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3/c16-12-8-6-11(7-9-12)14-18-13(19-15(17)20-14)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRNODHPMNYHKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275366 | |
| Record name | 2-chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine | |
CAS RN |
30894-93-0 | |
| Record name | 2-chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Silane, [(4-chlorophenyl)methoxy]trimethyl-](/img/structure/B1583985.png)


![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B1583989.png)
![Methyl 2-[2-thiazolin-2-ylthio]acetate](/img/structure/B1583992.png)







